molecular formula C19H16O3 B11837537 Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate CAS No. 62315-01-9

Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate

Cat. No.: B11837537
CAS No.: 62315-01-9
M. Wt: 292.3 g/mol
InChI Key: CXJFIWMOOMIRLP-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoate is an organic compound with the molecular formula C19H16O3 It is a derivative of benzoic acid, where the benzoate group is substituted with a naphthalen-1-ylmethyl group and a hydroxyl group at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoate typically involves the esterification of 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The naphthalen-1-ylmethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(naphthalen-1-ylmethyl)benzaldehyde or 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoic acid.

    Reduction: Formation of 2-hydroxy-5-(naphthalen-1-ylmethyl)benzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes, such as tyrosinase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoate involves its interaction with molecular targets, such as enzymes and receptors For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-5-substituted benzoate derivatives: These compounds have similar structures but different substituents at the 5 position, leading to variations in their chemical and biological properties.

    2-Naphthol-based compounds: These compounds share the naphthalene moiety and exhibit similar reactivity in organic synthesis.

Uniqueness

Methyl 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoate is unique due to the presence of both the naphthalen-1-ylmethyl group and the hydroxyl group on the benzoate backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62315-01-9

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

methyl 2-hydroxy-5-(naphthalen-1-ylmethyl)benzoate

InChI

InChI=1S/C19H16O3/c1-22-19(21)17-12-13(9-10-18(17)20)11-15-7-4-6-14-5-2-3-8-16(14)15/h2-10,12,20H,11H2,1H3

InChI Key

CXJFIWMOOMIRLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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